molecular formula C14H21NO B1215662 4'-Aminooctanophenone CAS No. 63884-78-6

4'-Aminooctanophenone

Cat. No. B1215662
CAS RN: 63884-78-6
M. Wt: 219.32 g/mol
InChI Key: IMQPGJKTCYTPEI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as 4-Aminoacetophenone, involves various chemical reactions including Williamson etherification, Smiles rearrangement, and hydrolysis reactions. These methods demonstrate the complexity and the innovative approaches in synthesizing compounds with amino groups attached to aromatic rings. The synthesis process highlights the challenges and the efficiency of different methods in achieving the desired compound with significant yields (H. Chun, 2013).

Molecular Structure Analysis

The molecular structure of compounds similar to 4'-Aminooctanophenone, such as 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, has been elucidated through various analytical techniques including FT-IR, 1H NMR, UV-Vis, TGA, DTA, and single crystal X-ray diffraction. These studies reveal detailed information about the crystal structure, bond lengths, angles, and the overall geometry of the molecule, contributing to a deeper understanding of its chemical behavior and reactivity (P. Nayak et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving compounds like 4'-Aminooctanophenone are diverse and encompass a range of transformations. Photochemical reactions, for instance, have been explored for enamino ketones leading to novel compounds. Such reactions are indicative of the reactive nature of amino-functionalized ketones and their potential in synthetic organic chemistry (T. Tokumitsu, Takayuki Hayashi, 1980).

Physical Properties Analysis

The physical properties of compounds akin to 4'-Aminooctanophenone, including their crystal structure and thermal stability, are crucial for their practical application. These properties are determined using techniques like DTA, TGA analysis, and single crystal X-ray diffraction, providing insights into the stability, melting points, and crystallinity of these materials (P. Nayak et al., 2014).

Chemical Properties Analysis

The chemical properties of 4'-Aminooctanophenone derivatives, including reactivity patterns, have been extensively studied. These investigations reveal the compound's behavior in various chemical environments, its reactivity towards other chemical entities, and the influence of substituents on its chemical properties. Such studies are essential for designing compounds with desired chemical functionalities and for understanding the underlying mechanisms of their reactions (Rahul Raju et al., 2015).

Scientific Research Applications

  • Photography : Similar to 4-Aminophenol, 4’-Aminooctanophenone could potentially be used in the development process of black-and-white film. It could act as a key ingredient in the developer solution, aiding in the conversion of latent silver halides into visible metallic silver .

  • Pharmaceuticals : 4’-Aminooctanophenone could be used as a synthetic intermediate in the pharmaceutical industry, similar to 4-Aminophenol. It could be used in the production of analgesics (pain relievers) and antipyretics (fever reducers) .

  • Dye and Pigment Production : 4’-Aminooctanophenone could find application in the production of dyes and pigments, contributing to the vibrant colors in textiles, plastics, and printing inks .

  • Specialty Chemicals and Polymers : 4’-Aminooctanophenone could be used in the synthesis of specialty chemicals and polymers, enabling the creation of materials with unique properties for industrial use .

  • Developer for Black-and-White Film : 4’-Aminooctanophenone could potentially play a vital role in the development process of black-and-white film. It could act as a key ingredient in the developer solution, aiding in the conversion of latent silver halides into visible metallic silver. This reaction is essential for creating the desired images on the photographic film .

  • Synthetic Intermediate : 4’-Aminophenol plays a significant role as a synthetic intermediate in various industries. Its versatility and chemical properties make it an essential component in the production of diverse compounds. In the pharmaceutical industry, 4’-Aminophenol serves as a key building block for synthesizing drugs .

  • Production of Dyes and Pigments : Furthermore, 4’-Aminophenol finds application in the production of dyes and pigments. It could contribute to the vibrant colors in textiles, plastics, and printing inks .

  • Specialty Chemicals and Polymers : 4’-Aminooctanophenone could be used in the synthesis of specialty chemicals and polymers, enabling the creation of materials with unique properties for industrial use .

  • Environmental Studies : 4’-Aminooctanophenone could be used in studies related to environmental contamination and remediation .

  • Analytical Chemistry : 4’-Aminooctanophenone could be used as a standard or reference compound in various analytical techniques .

properties

IUPAC Name

1-(4-aminophenyl)octan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-2-3-4-5-6-7-14(16)12-8-10-13(15)11-9-12/h8-11H,2-7,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMQPGJKTCYTPEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60213417
Record name 4-Aminooctoylphenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60213417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Aminooctanophenone

CAS RN

63884-78-6
Record name 4-Aminooctoylphenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063884786
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Aminooctoylphenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60213417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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